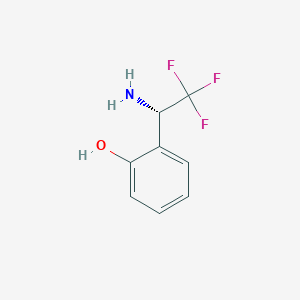
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is a chiral compound that features a trifluoromethyl group, an amino group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoromethyl group and the amino group onto a phenol ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenol, reacts with a trifluoromethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of the amino group would yield an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-Amino-2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
(S)-2-(1-Amino-2,2,2-trifluoroethyl)benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is unique due to the presence of both the trifluoromethyl group and the phenol group, which can impart distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2/t7-/m0/s1 |
Clé InChI |
CAJCNRNFQRHXOB-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















